Product packaging for beta-D-tagatofuranose(Cat. No.:CAS No. 40461-86-7)

beta-D-tagatofuranose

Cat. No.: B12643612
CAS No.: 40461-86-7
M. Wt: 180.16 g/mol
InChI Key: RFSUNEUAIZKAJO-DPYQTVNSSA-N
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Description

Historical Perspectives and Early Characterization

D-tagatose was first identified in the gum of the tropical tree Sterculia setigera and has also been found in small amounts in heat-treated dairy products like cheese and yogurt. mdpi.comencyclopedia.pub For much of its history, D-tagatose was considered a rare and expensive sugar, limiting its research and application. tandfonline.com A significant shift occurred in the early 1990s when Spherix Incorporated developed methods for its synthesis, which spurred further investigation into its properties. tandfonline.com

Early production methods often relied on the chemical isomerization of D-galactose under alkaline conditions, a process that faced challenges including the generation of by-products and high manufacturing costs. mdpi.comtandfonline.com The advent of biotechnology and enzyme technology marked a pivotal point in the history of D-tagatose. The use of enzymes, particularly L-arabinose isomerase, to catalyze the conversion of D-galactose to D-tagatose offered a more efficient and environmentally benign production route. researchgate.netresearchgate.net This biotechnological advancement has been crucial in transforming D-tagatose from a laboratory curiosity into a commercially viable compound, thereby enabling deeper research into its various isomeric forms, such as beta-D-tagatofuranose. mdpi.comresearchgate.net

Isomeric Forms and Anomeric Considerations within Carbohydrate Chemistry

In carbohydrate chemistry, monosaccharides like D-tagatose exist not as single static structures but as an equilibrium mixture of different isomers in solution. wikipedia.org D-tagatose, a ketohexose, cyclizes through an intramolecular reaction where a hydroxyl group attacks the ketone carbonyl carbon (C2). This process forms a new chiral center, known as the anomeric carbon. wikipedia.org

Depending on which hydroxyl group participates in the ring formation, either a five-membered ring (a furanose) or a six-membered ring (a pyranose) is formed. Furthermore, the new hydroxyl group on the anomeric carbon can be oriented in two different ways, designated as alpha (α) or beta (β). wikipedia.org These different stereoisomers are called anomers, and the process of converting from one anomer to another in solution is known as mutarotation, which eventually leads to a characteristic equilibrium. wikipedia.org

In an aqueous solution at equilibrium, D-tagatose is predominantly found in its pyranose forms. The α-pyranose anomer is the most abundant, which is expected as the pyranoid structure is generally preferred for reducing sugars in water. mdpi.com The furanose forms, including this compound, are present in smaller, yet significant, proportions. food.gov.uk The approximate distribution of D-tagatose tautomers in an aqueous solution is detailed in the table below. food.gov.uk It has been noted that in some derivatives, the proportion of the acyclic keto form can be higher. mdpi.com

Physicochemical Properties of this compound

Property Value Source
Molecular Formula C6H12O6 nih.govchemsrc.com
Molecular Weight 180.16 g/mol nih.govchemsrc.com
IUPAC Name (2R,3S,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol nih.gov
CAS Number 40461-86-7 nih.govchemsrc.com

| Polar Surface Area | 110 Ų | nih.gov |

Tautomeric Distribution of D-Tagatose in Aqueous Solution

Tautomer Percentage at Equilibrium
α-D-tagatopyranose 71%
β-D-tagatopyranose 15-18%
β-D-tagatofuranose 8-9%
α-D-tagatofuranose 3-5%
Acyclic keto-form ~0.3%

Source: food.gov.uk

Significance in Rare Sugar Research

This compound is intrinsically linked to the growing field of rare sugar research, primarily through its identity as a constituent of the D-tagatose equilibrium. mdpi.com Rare sugars are monosaccharides that are scarce in nature, and D-tagatose is one of the most promising due to its unique properties. encyclopedia.pubtandfonline.com It possesses about 92% of the sweetness of sucrose (B13894) but with only about a third of the calories, making it a subject of intense research as a low-calorie bulk sweetener. mdpi.comtandfonline.com

The significance of D-tagatose in research extends to biotechnology and biocatalysis. A major focus has been the development of efficient production methods from inexpensive and abundant feedstocks like starch, D-glucose, and D-fructose. tandfonline.com This involves complex multi-enzyme cascade reactions, often utilizing in vitro synthetic biology approaches. tandfonline.commdpi.com Key enzymes in these biosynthetic pathways include L-arabinose isomerase, various epimerases, and phosphatases. researchgate.netgoogle.com The "Izumoring" concept, a strategy map for producing various rare sugars through enzymatic and microbial reactions, highlights the central role of D-tagatose and its interconversions. mdpi.comglycoforum.gr.jp

Furthermore, phosphorylated derivatives, such as D-tagatofuranose 6-phosphate and D-tagatose-1-phosphate, are important metabolic intermediates. ecmdb.canih.gov D-tagatofuranose 6-phosphate is known to be an intermediate in the galactitol degradation pathway in E. coli. ecmdb.ca Research into these phosphorylated forms is crucial for understanding the metabolic pathways involving D-tagatose and for engineering microbial strains for enhanced production. nih.govresearchgate.net The study of D-tagatose and its isomers like this compound is therefore a key area in the development of functional foods and novel biomanufacturing processes. mdpi.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B12643612 beta-D-tagatofuranose CAS No. 40461-86-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40461-86-7

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2R,3S,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4+,5+,6-/m1/s1

InChI Key

RFSUNEUAIZKAJO-DPYQTVNSSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@](O1)(CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)(CO)O)O)O)O

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for D Tagatofuranose and Its Analogs

Stereoselective Chemical Synthesis Routes

The controlled synthesis of D-tagatofuranose derivatives hinges on methodologies that can precisely control the stereochemistry at the anomeric center and other positions of the furanose ring.

Methods for Selective Glycosidation of D-Tagatofuranose

Achieving stereoselective glycosidation of D-tagatofuranose is a key step in the synthesis of various biologically active molecules. Research has demonstrated successful α-selective glycosidation using specifically protected D-tagatofuranosyl donors.

One effective method involves the use of a 1,3,4,6-tetra-O-benzoylated D-tagatofuranosyl donor. mdpi.comnih.gov This donor has shown significant neighboring group participation from the C3-benzoyl group, leading to high α-selectivity in glycosylation reactions with various glycosyl acceptors. mdpi.com This approach has achieved α:β selectivity ratios as high as 99:1. mdpi.comnih.gov The reaction is typically promoted by trimethylsilyl trifluoromethanesulfonate (TMSOTf). The use of benzoyl protecting groups is advantageous as they can be readily removed following the glycosidation reaction. mdpi.com

Another successful strategy employs a 3,4-O-isopropylidene-protected D-tagatofuranose as the glycosyl donor. researchgate.net This method has been used with a range of glycosyl acceptors, including primary and secondary alcohols, as well as carbohydrates, consistently yielding α-glycosides in good yields (57–83%) with complete α-selectivity. researchgate.net

The table below summarizes the outcomes of glycosidation reactions using a 1,3,4,6-tetra-O-benzoylated D-tagatofuranosyl donor with various alcohol acceptors.

Glycosyl AcceptorYield (%)Anomeric Ratio (α:β)
1-Dodecanol7299:1
Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside7896:4
Fmoc-L-Ser-OMe7697:3
Methyl 2,3-O-isopropylidene-β-D-ribofuranoside8288:12

Synthesis of Phosphorylated D-Tagatofuranose Derivatives

Phosphorylated sugars are central metabolites in various biological pathways. The synthesis of D-tagatose 1,6-diphosphate, an important intermediate in galactose metabolism, highlights a site-specific biocatalytic approach. tandfonline.comresearchgate.net While D-tagatose 6-phosphate can be synthesized chemically, a chemical method for the subsequent phosphorylation at the C1-position to yield the 1,6-diphosphate has not been described. tandfonline.comtandfonline.comresearchgate.net

An efficient and scalable biocatalytic synthesis has been developed utilizing the recombinant D-tagatose 6-phosphate kinase (LacC) from Lactococcus lactis. tandfonline.comtandfonline.com This enzyme specifically catalyzes the phosphorylation of the 1-position of D-tagatose 6-phosphate. researchgate.nettandfonline.com The process employs an ATP regeneration system, such as the phosphoenolpyruvate (B93156)/pyruvate kinase system, to ensure the continuous supply of the phosphate (B84403) donor, making the synthesis highly efficient and suitable for gram-scale production. researchgate.nettandfonline.comresearchgate.net This enzymatic approach avoids the need for complex protecting group manipulations often required in chemical phosphorylation, offering a straightforward route to D-tagatose 1,6-diphosphate. researchgate.net

Preparation of Functionalized D-Tagatofuranose Scaffolds

Functionalized D-tagatofuranose scaffolds serve as versatile building blocks for the synthesis of more complex molecules. The methods of glycosidation and phosphorylation described previously are primary examples of creating such scaffolds. For instance, the synthesis of 1,2,3,4,6-penta-O-benzoyl-α-d-tagatofuranose provides a fully protected scaffold that can be selectively deprotected for further modifications. mdpi.com

The regioselective benzoylation of D-tagatose itself can produce valuable intermediates. For example, a method for synthesizing 1,3,4,5-tetra-O-benzoyl-α-d-tagatopyranose in a single step has been developed, which also produces a mixture containing 1,2,3,4,6-penta-O-benzoyl-α-d-tagatofuranose. mdpi.comresearchgate.net These benzoylated derivatives can act as precursors, where the benzoyl groups serve as both protecting groups and functionalities that influence the reactivity and stereoselectivity of subsequent reactions. The selective removal of these groups allows for the introduction of other functional moieties at specific positions on the tagatofuranose ring.

Synthesis of D-Tagatofuranose-based Glycosyltransferase Inhibitors

Glycosyltransferases (GTs) are enzymes involved in the biosynthesis of complex carbohydrates and are significant targets for therapeutic drug development. beilstein-journals.org While the rational design of GT inhibitors is a promising area, there is limited specific information on the synthesis of inhibitors directly based on a D-tagatofuranose scaffold. beilstein-journals.orgresearchgate.netnih.gov

However, strategies developed for closely related ketohexofuranoses, such as D-psicofuranose (a C-3 epimer of D-tagatose), provide a blueprint for potential synthetic routes. A synthetic strategy for 3-acetamido-3-deoxy-D-psicofuranose has been developed as a potential precursor for inhibitors of N-acetylglucosaminyltransferases (GnTs). beilstein-journals.org This synthesis starts from D-mannose and involves several steps to construct the psicofuranose ring with the desired amino functionality at the C-3 position. The resulting fully protected 3-acetamido-3-deoxy-D-psicofuranose is a key intermediate that could be further elaborated to mimic the transition state of the enzymatic reaction catalyzed by GnTs. beilstein-journals.org This approach, focusing on modifying the sugar scaffold to create substrate analogs, could be adapted for D-tagatofuranose to explore its potential as a core structure for novel glycosyltransferase inhibitors. researchgate.netnih.gov

Protecting Group Strategies in D-Tagatofuranose Synthesis

The selection and manipulation of protecting groups are paramount in the chemical synthesis of D-tagatofuranose derivatives, dictating the outcome of regioselective and stereoselective transformations. researchgate.net

Benzoyl (Bz) Groups: Benzoyl esters are frequently used to protect the hydroxyl groups of D-tagatose. researchgate.net They are instrumental in achieving high α-selectivity during glycosidation reactions through neighboring group participation, as seen with the 1,3,4,6-tetra-O-benzoylated D-tagatofuranosyl donor. mdpi.com Regioselective benzoylation of D-tagatose can yield specific tetra- and penta-benzoylated furanose and pyranose derivatives. mdpi.com Benzoyl groups are generally stable under mildly acidic conditions but can be removed under basic conditions, such as with sodium methoxide in methanol. nih.gov

Isopropylidene Acetals: Isopropylidene groups are commonly used to protect vicinal diols, often forming five-membered dioxolane rings. nih.gov In the context of D-tagatofuranose, a 3,4-O-isopropylidene-protected donor has been successfully used for α-selective glycosidation. researchgate.net These acetals are stable to basic and neutral conditions but are readily cleaved under acidic conditions, providing an orthogonal protecting group strategy relative to acyl groups like benzoates. agroipm.cn

The strategic application of these protecting groups allows for the stepwise construction and modification of the D-tagatofuranose molecule, enabling the synthesis of complex and functionally diverse derivatives.

Biochemical Pathways and Metabolism of D Tagatofuranose in Biological Systems

D-Tagatofuranose Metabolism in Prokaryotic Organisms

The metabolism of D-tagatose, of which beta-D-tagatofuranose is a cyclical form, is well-documented in a variety of prokaryotic organisms. In many bacteria, phosphorylated derivatives of D-tagatose serve as key intermediates in the catabolism of more complex carbohydrates like lactose (B1674315), galactose, and the sugar alcohol galactitol.

Galactitol Degradation Pathways Involving D-Tagatofuranose (e.g., in Escherichia coli, Pseudomonas aeruginosa)

In Gram-negative bacteria such as Escherichia coli and Salmonella enterica, D-tagatose-6-phosphate emerges as a central intermediate in the pathway for galactitol degradation. researchgate.netresearchgate.net The genes governing this pathway, typically denoted as the gat operon, are responsible for the transport and conversion of galactitol into intermediates of glycolysis. researchgate.net

The process begins with the uptake and phosphorylation of galactitol by the phosphoenolpyruvate-dependent phosphotransferase system (PTS), yielding galactitol-1-phosphate. This is then oxidized to D-tagatose-6-phosphate. Subsequently, D-tagatose-6-phosphate is further phosphorylated to D-tagatose-1,6-bisphosphate, which is then cleaved into dihydroxyacetone phosphate (B84403) (DHAP) and D-glyceraldehyde-3-phosphate (G3P). These two products can then directly enter the glycolytic pathway. researchgate.net In E. coli, the genes for this pathway are organized in the gatYZABCD operon. researchgate.net While Pseudomonas species are known for their versatile carbohydrate metabolism, the specific regulation of galactitol degradation via a tagatose pathway is part of a complex network of transcriptional controls for sugar metabolism. nih.gov

Interactive Data Table: Key Stages of Galactitol Degradation via D-Tagatofuranose Intermediates in E. coli

StepSubstrateEnzyme(s)ProductSubsequent Pathway
1GalactitolPTS (Enzyme IIGat)Galactitol-1-phosphateOxidation
2Galactitol-1-phosphateGalactitol-1-phosphate dehydrogenaseD-tagatose-6-phosphatePhosphorylation
3D-tagatose-6-phosphateTagatose-6-phosphate kinaseD-tagatose-1,6-bisphosphateAldol Cleavage
4D-tagatose-1,6-bisphosphateTagatose-1,6-bisphosphate aldolaseDHAP + G3PGlycolysis

Role of Specific Enzymes: Kinases and Aldolases (e.g., Tagatose-6-phosphate kinase, Tagatose-1,6-bisphosphate aldolase)

Two pivotal enzymes in this pathway are Tagatose-6-phosphate kinase and Tagatose-1,6-bisphosphate aldolase.

Tagatose-6-phosphate kinase (EC 2.7.1.144) catalyzes the ATP-dependent phosphorylation of D-tagatose-6-phosphate at the C1 position to form D-tagatose-1,6-bisphosphate. wikipedia.orgresearchgate.net This enzyme is a member of the phosphofructokinase B (PfkB) or Ribokinase family of sugar kinases. wikipedia.org In some bacteria, such as Lactococcus lactis and Staphylococcus aureus, the genes for the enzymes of the tagatose-6-phosphate pathway are part of the lac operon, linking lactose and galactose metabolism directly to this pathway. ebi.ac.uk

Tagatose-1,6-bisphosphate aldolase (EC 4.1.2.40) is responsible for the reversible cleavage of D-tagatose-1,6-bisphosphate into D-glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. wikipedia.org This reaction is a critical step that connects the galactitol degradation pathway to central glycolysis. wikipedia.org These aldolases are categorized into two classes based on their mechanism. Class I aldolases, found in some Gram-positive bacteria, form a covalent Schiff base intermediate with the substrate. ebi.ac.uknih.gov Class II aldolases, like the one encoded by the gatY gene in E. coli, are metal-dependent, typically utilizing a divalent cation like Zn2+ to polarize the substrate for cleavage. wikipedia.orgnih.gov The active site of the E. coli enzyme is relatively open, allowing it to accommodate a wider range of aldehyde partners, which has implications for its substrate specificity. nih.gov

Phosphotransferase System (PTS) Involvement in D-Tagatofuranose Uptake and Phosphorylation

The phosphoenolpyruvate (B93156):sugar phosphotransferase system (PTS) is a primary mechanism for the uptake and concurrent phosphorylation of various sugars in many bacteria. researchgate.netnih.gov For bacteria that can utilize external D-tagatose as a carbon source, a specific PTS mediates its transport into the cell. researchgate.net

The process involves a phosphorelay cascade starting with phosphoenolpyruvate (PEP). The phosphoryl group is transferred sequentially through several proteins, including Enzyme I and HPr, to a sugar-specific Enzyme II complex. plos.org In the case of D-tagatose, a specific Enzyme IITag facilitates its translocation across the cell membrane and phosphorylates it to D-tagatose-1-phosphate. nih.govnih.gov This is then further metabolized, for example, by a specific tagatose-1-phosphate kinase (TagK) as characterized in Bacillus licheniformis, which converts it to D-tagatose-1,6-bisphosphate. nih.govnih.gov This system ensures that the imported sugar is immediately trapped within the cell in its phosphorylated form and primed for subsequent metabolic steps.

D-Tagatofuranose in Plant Metabolism and Physiology

The presence and metabolic role of D-tagatofuranose in plants are less universally characterized than in prokaryotes, but emerging evidence points to its involvement in specific physiological processes and stress responses.

Occurrence and Distribution in Various Plant Tissues

Metabolomic studies have identified D-(-)-tagatofuranose in the tissues of certain plants. A notable example is its detection in the shoot buds of the tea plant, Camellia sinensis cv. Huangdan. mdpi.com In this plant, the concentration of D-tagatofuranose, along with other reducing hexoses like glucose-1-phosphate and fructose, was observed to change significantly during the transition from paradormancy to active growth. mdpi.com

Role in Plant Metabolic Readjustments and Stress Responses (e.g., paradormancy, UV-B response)

Metabolic reconfiguration is a key aspect of a plant's ability to adapt to changing environmental conditions and developmental stages.

Paradormancy: Paradormancy is a temporary halt in bud growth due to signals from other parts of the plant. mdpi.com In Camellia sinensis, the release from paradormancy is accompanied by a significant shift in carbohydrate profiles. Paradormant shoot buds were found to have lower levels of D-(-)-tagatofuranose. mdpi.com Upon the release of dormancy, its concentration increased markedly. This suggests that D-tagatofuranose, as a readily metabolizable sugar, may contribute to the increased energy supply required to fuel the resumption of cell metabolism and growth. mdpi.com

Interactive Data Table: Sugar Content Changes During Paradormancy Release in Camellia sinensis Shoot Buds

CompoundStatus in Paradormant BudsChange After Dormancy Release
D-(-)-tagatofuranose LowSignificant Increase
Glucose-1-phosphateLowSignificant Increase
FructoseLowSignificant Increase
TrehaloseHighSignificant Decrease
RaffinoseHighSignificant Decrease
GalactinolHighSignificant Decrease

Source: Adapted from metabolomic analysis of Camellia sinensis cv. Huangdan. mdpi.com

UV-B Response: Plants respond to ultraviolet-B (UV-B) radiation, a potential stressor, by activating various protective mechanisms. nih.govnih.gov A major response is the synthesis and accumulation of UV-screening compounds, particularly flavonoids, which absorb UV-B radiation and prevent damage to cellular components like DNA. nih.govresearchgate.net While a direct enzymatic pathway linking D-tagatofuranose to the biosynthesis of these protective flavonoids has not been established, the general metabolic shifts that support stress responses are crucial. The activation of carbohydrate metabolism, as indicated by changes in sugars like those seen during dormancy release, is essential for providing the carbon skeletons and energy (ATP and NADPH) required for the synthesis of secondary metabolites like flavonoids. nih.gov Therefore, the mobilization of sugars, potentially including D-tagatofuranose where present, is an integral part of the broader metabolic readjustment that underpins plant stress tolerance.

Carbohydrate Dynamics in Plant Development

While D-tagatose, the parent ketohexose of this compound, is found in nature in the gum of the tropical evergreen Sterculia setigera and in some lichens and mosses, its specific roles in the carbohydrate dynamics of mainstream plant development are not well-documented in scientific literature. However, recent research has shed light on its significant involvement in plant defense mechanisms, which indirectly influences plant health and development.

Exogenous application of D-tagatose has been shown to protect various plants against a range of diseases, including downy mildews. nih.govmdpi.com This protective effect appears to be a result of its direct action on the pathogens rather than the activation of the plant's own defense mechanisms. nih.gov D-tagatose has been observed to interfere with the metabolism of pathogens, particularly by inhibiting enzymes crucial for their growth and development. nih.govnih.gov For instance, it has been found to inhibit fructokinase and phosphomannose isomerase, which are essential for glycolysis and the synthesis of cell wall components in oomycetes. nih.govnih.gov This disruption of fundamental metabolic pathways in pathogens effectively curtails their ability to infect and proliferate within the plant.

Interestingly, the application of D-tagatose can also influence the plant's endogenous sugar content. In grapevine leaves treated with D-tagatose, a significant accumulation of the rare sugar was observed, which correlated with resistance against Plasmopara viticola, the causative agent of downy mildew. nih.gov This suggests that while not a primary carbohydrate for growth, the presence of D-tagatose can alter the carbohydrate landscape within plant tissues, contributing to a "sweet immunity" effect. nih.gov This concept posits that certain sugars can act as signaling molecules to modulate plant immune responses. nih.gov Although D-tagatose itself may not directly trigger these responses, its impact on pathogen metabolism and the subsequent alteration of the sugar profile in the plant tissue can be a factor in enhanced disease resistance.

It has also been noted that drought-tolerant wheat lines accumulate more tagatose under stress conditions, suggesting a potential role as a compatible solute in mitigating the effects of drought. researchgate.net

Comparative Biochemical Analysis of D-Tagatofuranose and Related Ketohexoses

D-tagatose, existing in equilibrium with its furanose form, this compound, is a ketohexose and an epimer of D-fructose at the C-4 position. This structural similarity to other ketohexoses, such as D-fructose and D-psicose (also known as D-allulose), leads to overlapping interactions with various enzymes, albeit with different affinities and catalytic outcomes. A comparative analysis of their biochemical properties reveals key differences in their metabolism and biological effects.

One of the most significant areas of comparison is their interaction with kinases, the enzymes that initiate the metabolism of hexoses by phosphorylation. D-tagatose can be phosphorylated by fructokinase, the same enzyme that phosphorylates D-fructose. nih.govnih.gov However, the rate of phosphorylation and subsequent metabolism of D-tagatose is significantly slower than that of D-fructose. mdpi.com This slower metabolism is a key factor in its low caloric value.

The enzymatic conversion between these ketohexoses is another important point of comparison. D-tagatose 3-epimerases are a class of enzymes that can interconvert different ketohexoses. For example, a D-tagatose 3-epimerase from Sinorhizobium sp. can catalyze the conversion of D-tagatose to D-sorbose and also recognizes D-fructose as a substrate for the production of D-psicose. rsc.orgscispace.com The binding of these different ketohexoses to the active site of the enzyme is influenced by the orientation of their hydroxyl groups. While the amino acid residues around the first three carbon atoms of the substrates are highly conserved, the residues interacting with the hydroxyl groups at the C-4, C-5, and C-6 positions differ, accounting for the enzyme's ability to act on multiple substrates. rsc.orgscispace.com

The following table provides a comparative overview of the kinetic parameters of enzymes acting on D-tagatose and related ketohexoses.

EnzymeSubstrateKm (mM)Vmax (U/mg)Source Organism
D-Tagatose 3-EpimeraseD-Tagatose14.1 ± 1.215.2 ± 0.6Sinorhizobium sp. scispace.com
D-Sorbose17.8 ± 1.114.7 ± 0.5
D-Psicose22.4 ± 1.513.8 ± 0.4
D-Fructose35.2 ± 2.111.2 ± 0.3
D-Psicose 3-EpimeraseD-FructoseNot specifiedNot specifiedAgrobacterium tumefaciens nih.gov
D-PsicoseNot specifiedNot specified

This comparative biochemical analysis underscores the subtle yet significant differences in how biological systems interact with various ketohexoses. While structurally similar, these sugars exhibit distinct metabolic fates and biological activities, largely dictated by the specificity and kinetics of the enzymes that act upon them.

Structural Biology and Conformational Analysis of D Tagatofuranose and Its Complexes

Crystal Structure Determination of D-Tagatofuranose Derivatives and Analogs

X-ray crystallography provides precise atomic coordinates of molecules in their crystalline form, offering definitive insights into their solid-state conformation, stereochemistry, and intermolecular interactions. While crystal structures for unsubstituted D-tagatofuranose are not commonly reported due to its preference for the pyranose form, studies on its derivatives and analogs provide crucial structural information.

In the solid state, the conformation of the furanose ring is a key structural feature. Furanoside rings are known for their flexibility and typically adopt non-planar conformations, most commonly described as either envelope (E) or twist (T) forms. nih.gov The specific conformation (e.g., C3-exo) is determined by minimizing steric strain and optimizing electronic interactions among the ring substituents. nih.gov

X-ray crystallography provides an unambiguous method for determining the stereochemistry at the anomeric carbon (C-2 in ketoses like tagatose). The resulting three-dimensional structure clearly shows the spatial orientation of the substituent at this center relative to the other groups on the ring. For a β-D-tagatofuranose derivative, the substituent at the anomeric C-2 position (e.g., a hydroxyl group or glycosidic linkage) would be oriented cis to the hydroxymethyl group at C-5. This direct visualization is the gold standard for confirming the anomeric configuration of a newly synthesized derivative. ucc.ie

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

NMR spectroscopy is the most powerful technique for studying the structure and conformational dynamics of carbohydrates in solution. It provides detailed information on the equilibrium between different isomers and the preferred shapes they adopt. iosrjournals.org

In an aqueous solution, D-tagatose exists as an equilibrium mixture of four different isomers: the α- and β-anomers of both the furanose and pyranose ring forms, in addition to a small fraction of the open-chain keto form. While D-tagatose predominantly adopts the α-D-tagatopyranose form, the furanose anomers are present as minor components of the equilibrium. mdpi.com The precise ratio of these anomers can be determined by integrating the signals in the ¹H or ¹³C NMR spectrum. For example, in a study of a related ketohexose, N-(1-deoxy-β-d-fructopyranos-1-yl)-2-aminoisobutyric acid, the equilibrium in solution was found to consist of 75.6% β-pyranose, 10.4% β-furanose, 10.1% α-furanose, and 3.0% α-pyranose. researchgate.net Techniques like Diffusion-Ordered NMR Spectroscopy (DOSY) can even be used to separate the NMR signals of different anomers in a mixture, allowing for the determination of their individual diffusion coefficients. mdpi.com

The conformation of the flexible furanose ring in solution can be deduced from NMR data. Key parameters include:

Vicinal Proton-Proton Coupling Constants (³J_HH): The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. mdpi.com By measuring the full set of ³J_HH values around the ring, researchers can determine the most likely ring pucker (e.g., envelope or twist conformations) and the preferred orientation of the substituents. nih.gov

Nuclear Overhauser Effect (NOE): NOE correlations are observed between protons that are close in space, regardless of whether they are connected through bonds. mdpi.com Measuring NOEs helps to establish the relative orientation of substituents on the furanose ring, providing crucial data for building a three-dimensional model of the molecule in solution. mdpi.com

These experimental data are often combined with computational modeling to generate a detailed picture of the conformational landscape of D-tagatofuranose in solution. nih.gov

For complex derivatives of D-tagatofuranose, one-dimensional ¹H and ¹³C NMR spectra are often insufficient for complete structural assignment due to signal overlap. In these cases, a suite of advanced two-dimensional (2D) NMR experiments is employed. ipb.ptmpg.de

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the proton connectivity within the sugar ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for unambiguous assignment of carbon resonances. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds, which is essential for identifying connections across glycosidic linkages or to protecting groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment maps all the NOE interactions within the molecule simultaneously, providing a comprehensive set of distance restraints for detailed conformational analysis. mdpi.commdpi.com

For tagatofuranose derivatives, ¹³C NMR chemical shifts of the anomeric carbon are particularly useful for assigning the anomeric configuration. mdpi.com

Table 1: Characteristic ¹³C NMR Chemical Shifts for Anomeric Configuration of D-Tagatofuranose Derivatives. mdpi.com
AnomerTypical Chemical Shift Range for C-2 (ppm)
α-anomer107–109
β-anomer103–105

Structural Insights into D-Tagatofuranose-Protein Interactions

The three-dimensional structures of D-tagatofuranose in complex with proteins are fundamental to understanding its biological roles and potential applications. X-ray crystallography and other structural biology techniques have provided atomic-level details of how this furanose sugar is recognized by sugar-binding proteins and processed by enzymes. These studies reveal the specific molecular interactions that govern binding affinity, specificity, and catalysis.

Binding Mechanisms with Sugar-Binding Proteins (e.g., YtfQ)

While a crystal structure of β-D-tagatofuranose in complex with a sugar-binding protein is not yet available, the high-resolution structure of the Escherichia coli periplasmic sugar-binding protein YtfQ with bound galactofuranose offers a compelling model for how β-D-tagatofuranose may be recognized. acs.orgresearchgate.net YtfQ is known to bind the furanose forms of galactose and arabinose, demonstrating a specificity for the five-membered ring structure that is characteristic of D-tagatofuranose. acs.org

The binding of galactofuranose to YtfQ occurs in a deep cleft located between two domains of the protein, effectively burying the sugar molecule and shielding it from the solvent. researchgate.net The specificity for the furanose conformation is achieved through a precise network of hydrogen bonds between the hydroxyl groups and the ring oxygen of the sugar with specific amino acid residues in the binding pocket. researchgate.net

Key interactions observed in the YtfQ-galactofuranose complex, which are likely to be conserved in the binding of β-D-tagatofuranose, involve the side chains of several residues. A comprehensive hydrogen-bonding network is responsible for the tight and specific binding of the furanose sugar. researchgate.net

Table 1: Key Amino Acid Residues in the YtfQ Binding Site and Their Interactions with Galactofuranose

Interacting ResidueType of Interaction with Galactofuranose
Ser-14Hydrogen bond
Arg-17Hydrogen bond
Asp-90Hydrogen bond
Arg-146Hydrogen bond
Asn-199Hydrogen bond

This table is based on the structural data of the YtfQ-galactofuranose complex and represents a predictive model for β-D-tagatofuranose binding.

Upon binding of the furanose sugar, YtfQ undergoes a conformational change, transitioning from an "open" to a "closed" state. nih.gov This induced-fit mechanism is a common feature of periplasmic binding proteins and is crucial for the subsequent interaction with its corresponding ABC transporter to facilitate the uptake of the sugar into the cell. The movement of the two domains relative to each other effectively traps the ligand within the binding site. researchgate.net Given the structural similarities between galactofuranose and tagatofuranose, a similar binding mechanism and conformational change are anticipated for the interaction of β-D-tagatofuranose with YtfQ.

Enzyme-Substrate/Inhibitor Complex Structures

The enzymatic production of D-tagatose from D-galactose is most notably catalyzed by L-arabinose isomerase (L-AI). plos.org While a crystal structure of L-AI in complex with the product, D-tagatose (in its furanose form), has yet to be reported, structural and computational studies of L-AI with its substrate, D-galactose, provide significant insights into the active site architecture and the catalytic mechanism that leads to the formation of D-tagatose. frontiersin.orgnih.gov

Molecular docking and molecular dynamics simulations of L-arabinose isomerase from Bifidobacterium adolescentis (BAAI) with D-galactose have illuminated the key interactions within the enzyme's active site. frontiersin.orgnih.gov These studies reveal a network of hydrogen bonds between the substrate and specific active site residues, which are crucial for positioning the sugar for catalysis. frontiersin.orgnih.gov The isomerization of D-galactose to D-tagatose proceeds through an enediol intermediate mechanism. encyclopedia.pub

The active site of L-AI is characterized by the presence of a catalytic metal ion, typically Mn²⁺ or Co²⁺, which plays a critical role in the isomerization process. mdpi.comnih.gov The substrate, D-galactose, is coordinated to the metal ion, which facilitates the proton transfer steps required for the conversion to D-tagatose.

Table 2: Putative Interacting Residues in the L-Arabinose Isomerase Active Site with D-Galactose/D-Tagatose

Residue FunctionExample Residues (in various L-AIs)Role in Catalysis
Metal CoordinationHis, Glu, AspPositioning the metal cofactor
Substrate BindingGlu, His, Asp, PheHydrogen bonding and hydrophobic interactions with the sugar
Catalytic Acid/BaseHis, GluProton abstraction and donation during isomerization

This table is a generalized representation based on homology modeling, molecular docking studies, and site-directed mutagenesis of various L-arabinose isomerases. Specific residues may vary between enzymes from different organisms.

Structural comparisons and molecular dynamics simulations suggest that the active site of L-AI is a flexible region that can accommodate both the substrate (D-galactose) and the product (D-tagatose). acs.org The specificity of some L-arabinose isomerases for D-galactose over L-arabinose has been attributed to a higher number of hydrogen bonds formed between the enzyme and D-galactose in the active site. frontiersin.orgnih.gov These detailed structural and computational analyses, while not direct observations of a β-D-tagatofuranose complex, provide a robust framework for understanding the molecular basis of D-tagatose synthesis and recognition by this important class of enzymes.

Advanced Analytical Methodologies for D Tagatofuranose Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of carbohydrates, which are non-volatile and often exist as complex mixtures of isomers. For beta-D-tagatofuranose, several methods are employed to isolate it from related compounds and accurately determine its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. Since sugars like this compound are non-volatile, a chemical derivatization step is mandatory prior to GC-MS analysis. restek.com This process replaces the polar hydroxyl (-OH) groups with nonpolar functional groups, increasing the molecule's volatility. restek.comyoutube.com

A common and effective derivatization strategy involves a two-step process:

Methoximation: This initial step converts the keto group into an oxime, which prevents the sugar from forming multiple tautomeric forms (isomers) in solution. This significantly simplifies the resulting chromatogram. youtube.com

Silylation: Following methoximation, a silylating agent, such as N-methyl-trimethylsilyltrifluoroacetamide (MSTFA), is added. This reagent replaces the active hydrogen atoms on the hydroxyl groups with trimethylsilyl (TMS) groups. youtube.commdpi.comnih.gov

The resulting derivatized this compound is sufficiently volatile to be separated on a GC column and subsequently identified by mass spectrometry. mdpi.com The mass spectrometer fragments the derivatized molecule, producing a unique mass spectrum that serves as a chemical fingerprint for identification.

ParameterTypical ConditionPurposeReference
DerivatizationTwo-step: Methoxyamine hydrochloride followed by MSTFAIncreases volatility and thermal stability for GC analysis; reduces isomeric complexity. youtube.commdpi.comnih.gov
GC ColumnDB-5 or similar nonpolar capillary column (e.g., 5% phenyl-methylpolysiloxane)Separates derivatized sugars based on their boiling points and interactions with the stationary phase. mdpi.com
Ionization ModeElectron Ionization (EI)Fragments the analyte to produce a characteristic mass spectrum for identification. mdpi.com
DetectionMass Spectrometer (Quadrupole or Time-of-Flight)Detects and identifies fragments based on their mass-to-charge ratio (m/z). mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS / UPLC-MS/MS)

Liquid chromatography is highly suited for the analysis of polar and non-volatile compounds like this compound without the need for derivatization. When coupled with mass spectrometry, it becomes a powerful tool for both quantification and structural confirmation. Ultra-High-Performance Liquid Chromatography (UPLC) offers faster analysis times and higher resolution compared to traditional HPLC. researchgate.net

Hydrophilic Interaction Chromatography (HILIC) is a common LC mode for separating highly polar compounds like sugars. oup.comlcms.cz In this technique, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent, which facilitates the retention and separation of carbohydrates.

Tandem mass spectrometry (MS/MS) is particularly valuable for distinguishing isomeric sugars. nih.gov For ketohexoses like tagatose, specific fragmentation patterns can be observed. When attached to peptides (a process known as glycation, forming a Heyns rearrangement product), tagatose exhibits characteristic fragmentation in the mass spectrometer. This includes neutral losses of water molecules and the formation of specific fragment ions that help confirm its identity and structure. researchgate.netnih.gov

ParameterTypical Condition/MethodPurposeReference
LC ModeHydrophilic Interaction Chromatography (HILIC)Provides effective separation of polar analytes like sugars. oup.comlcms.cz
Stationary PhaseAmide- or HILIC-Z-based columnsRetains polar compounds, allowing for separation. oup.com
Ionization SourceElectrospray Ionization (ESI)Generates gas-phase ions from liquid samples with minimal fragmentation. nih.govrsc.org
MS AnalysisTandem MS (MS/MS) or MSnProvides structural information through controlled fragmentation of selected ions. nih.govncsu.edu

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and robust technique for the routine quantification of sugars. researchgate.netnih.gov For the analysis of D-tagatose, specific methods have been established by pharmacopeias. The United States Pharmacopeia (USP) specifies a method using a column with L22 packing material, which consists of a sulfonated polystyrene-divinylbenzene resin, for the assay of tagatose. shodex.comshodexhplc.com

A significant challenge in carbohydrate analysis is the separation of anomers (e.g., α- and β-forms) and other isomers. nih.gov Chiral HPLC has been developed to address this. researchgate.netchiralpedia.commdpi.com By using a chiral stationary phase (CSP), it is possible to separate the different stereoisomers of a sugar, including the specific anomers of tagatofuranose. nih.govresearchgate.net This technique relies on the differential interaction of the isomers with the chiral selector immobilized on the column, leading to different retention times.

Method TypeStationary Phase (Column)ApplicationReference
Official Assay (USP)L22 Packing (e.g., Shodex SUGAR SC1011)Quantification of total D-tagatose. shodex.comshodexhplc.com
Isomer SeparationAmino-propyl silane (USP-L8)Separation of structural isomers like fructose and psicose. researchgate.net
Chiral SeparationChiralpak AD-H or similarSeparation of enantiomers (D/L forms) and anomers (α/β forms). nih.govresearchgate.net

Spectroscopic Methods for Characterization

While chromatography separates components of a mixture, spectroscopy provides detailed information about the molecular structure of the isolated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including carbohydrates. unimo.itethz.ch It provides detailed information about the carbon skeleton and the stereochemistry of the molecule. Both ¹H and ¹³C NMR are used to characterize this compound.

¹³C NMR: The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shift (position) of each signal is indicative of the carbon's chemical environment. oregonstate.edu Spectral libraries contain reference ¹³C NMR data for this compound, which can be used for identification. spectrabase.comnih.gov

¹H NMR: The ¹H NMR spectrum gives information about the protons in the molecule. Chemical shifts, signal splitting patterns (multiplicity), and coupling constants provide data on how atoms are connected and their spatial orientation.

2D NMR Techniques: For complex molecules like sugars, 2D NMR experiments (e.g., COSY, HSQC, HMBC) are essential for complete structural assignment. slu.seresearchgate.net These experiments show correlations between different nuclei, allowing researchers to piece together the entire molecular structure.

Diffusion-Ordered NMR Spectroscopy (DOSY): This advanced technique can be used to separate the NMR signals of different molecules in a mixture based on their diffusion rates, which relate to their size and shape. mdpi.comresearchgate.netnih.gov DOSY has been successfully applied to separate the signals of α- and β-anomers of other sugars in solution, offering a method to study this compound within an equilibrium mixture without physical separation. mdpi.comresearchgate.netnih.gov

NMR ExperimentInformation ProvidedApplication to this compound
1D ¹³C NMRNumber of unique carbons and their chemical environment.Identification by matching spectrum to reference data. spectrabase.comnih.gov
1D ¹H NMRProton environment, connectivity (via J-coupling), and stereochemistry.Detailed structural confirmation. slu.se
2D COSY/TOCSYCorrelations between coupled protons (¹H-¹H).Assigning protons within the furanose ring. slu.seresearchgate.net
2D HSQC/HMBCCorrelations between protons and carbons (¹H-¹³C).Unambiguous assignment of all carbon and proton signals. slu.seresearchgate.net
DOSYSeparates signals based on molecular diffusion coefficients."Virtual" separation of anomers (α/β) and other isomers in solution. mdpi.comresearchgate.net

Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the mass of a molecule and its fragments. metwarebio.com When coupled with chromatographic separation (GC-MS or LC-MS), it is a primary tool for identification. The fragmentation pattern is key to structural characterization. researchgate.netfrontiersin.orgmtak.hu

In soft ionization techniques like ESI, the intact molecule is first ionized, often by adding a proton, to form a quasi-molecular ion [M+H]⁺. metwarebio.com This ion can then be selected and fragmented in the mass spectrometer (in an MS/MS experiment) by colliding it with an inert gas. nih.gov

For ketohexoses like tagatose that have reacted with amino groups of peptides (forming Heyns products), the fragmentation is highly characteristic. researchgate.netnih.gov The sugar part of the molecule fragments in predictable ways, including:

Consecutive losses of water (H₂O, 18 Da) from the sugar moiety.

Loss of a 96 Da fragment , which is considered specific for ketohexose-derived compounds. nih.gov

Formation of specific immonium ions that are indicative of the sugar structure.

By analyzing these fragmentation patterns, researchers can confirm the presence of a tagatose unit and even determine its point of attachment to a larger molecule. nih.gov Advanced techniques like multi-stage fragmentation (MSⁿ) can be used to further break down the fragment ions, providing even more detailed structural information. nih.gov

Ion/Loss TypeMass Change (Da)Significance for Tagatose Derivatives
Quasi-molecular Ion[M+H]⁺Represents the mass of the intact protonated molecule.
Neutral Loss-18, -36, -54, -72, -84Consecutive losses of water and other small molecules from the sugar ring. nih.gov
Neutral Loss-96A characteristic loss observed for D-fructose (a ketohexose isomer) derived ions, suggesting a similar pathway for tagatose. nih.gov
Fragment IonVariesFormation of specific immonium ions can pinpoint the sugar modification. nih.gov

Optical Rotation Measurements

Optical rotation is a fundamental property of chiral molecules, such as this compound, referring to their ability to rotate the plane of plane-polarized light. This phenomenon, known as optical activity, is measured using a polarimeter, and the resulting value is expressed as the specific rotation ([α]). The specific rotation is a characteristic constant for a pure chiral compound under defined conditions of temperature, light wavelength (commonly the sodium D-line, 589 nm), and solvent. Compounds that rotate light clockwise are termed dextrorotatory (+), while those that rotate it counterclockwise are levorotatory (-).

In solution, monosaccharides like D-tagatose exist in a dynamic equilibrium between their open-chain and cyclic forms (pyranose and furanose). Furthermore, the cyclic forms exist as two different diastereomers at the anomeric carbon, known as anomers (α and β), each with a distinct specific rotation value. This leads to a phenomenon called mutarotation, where the optical rotation of a solution of a pure anomer changes over time until it reaches a stable equilibrium value. This equilibrium rotation reflects the weighted average of the specific rotations of all the anomers present in the mixture.

Equilibrium Composition of D-Tagatose Anomers in Aqueous Solution
AnomerRing StructureRelative AbundanceSpecific Optical Rotation ([α]D)
α-D-tagatopyranosePyranose (6-membered ring)Major componentEquilibrium Mixture: -4° to -5.6°
β-D-tagatopyranosePyranose (6-membered ring)Significant component
α-D-tagatofuranoseFuranose (5-membered ring)Minor component
This compoundFuranose (5-membered ring)Minor component

Metabolomics Approaches for D-Tagatofuranose Profiling in Biological Samples

Metabolomics involves the comprehensive analysis of small molecules (metabolites) within a biological system, providing a functional readout of the physiological state. Advanced analytical techniques are employed to identify and quantify a wide array of metabolites, including specific isomers like D-tagatose, in complex biological samples such as saliva, blood, and tissues. The primary platforms used in metabolomics for profiling compounds like D-tagatofuranose and its related metabolic products are mass spectrometry (MS) coupled with chromatographic separation and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)-Based Approaches: MS-based metabolomics, particularly when coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), offers high sensitivity and selectivity for metabolite detection.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile or semi-volatile compounds. For non-volatile molecules like sugars, a chemical derivatization step, such as silylation, is required to increase their volatility. In one study, GC-MS was used to perform metabolomic analysis on human saliva samples. This analysis successfully identified 114 metabolites, including D-tagatose. The research found a significant negative correlation between the presence of D-tagatose in saliva and the dental plaque index, suggesting a potential role for this sugar in oral health.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for analyzing a broad spectrum of metabolites without the need for derivatization. It separates compounds based on their physicochemical properties before detection by the mass spectrometer. This method can be applied in either an untargeted fashion, to screen for as many metabolites as possible, or in a targeted manner, to quantify specific known compounds. While specific studies focusing on this compound using LC-MS are not detailed in the provided context, this platform is routinely used for comprehensive metabolomic profiling of biological fluids where D-tagatose could be identified and quantified.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a non-destructive and highly quantitative technique that provides detailed structural information about metabolites.

³¹P-Magnetic Resonance Spectroscopy (³¹P-MRS): This specific application of NMR has been used to study the metabolism of D-tagatose in the human liver. Upon ingestion, D-tagatose is phosphorylated by the enzyme fructokinase to form D-tagatose-1-phosphate. Using ³¹P-MRS, researchers were able to detect the accumulation of D-tagatose-1-phosphate in the liver. This technique allows for the non-invasive, real-time tracking of phosphorylated metabolites, providing crucial insights into the metabolic pathways and effects of D-tagatose within the body.

These metabolomics approaches have been instrumental in moving beyond simple detection to understanding the biological roles and metabolic fate of D-tagatose in various physiological and pathological contexts.

Metabolomics Studies Involving D-Tagatose
Biological SampleAnalytical MethodologyKey Findings Related to D-TagatoseReference
Human SalivaGas Chromatography-Mass Spectrometry (GC-MS)D-tagatose was identified among 114 metabolites. Its presence showed a significant negative correlation with the dental plaque index.
Human Liver (in vivo)³¹P-Magnetic Resonance Spectroscopy (³¹P-MRS)Detected the formation and accumulation of the metabolite D-tagatose-1-phosphate following oral administration of D-tagatose.
Bacterial Cultures (e.g., S. mutans, S. gordonii)Metabolomic Profiling (General)Exposure to D-tagatose altered the homeostasis of bacterial metabolism, affecting processes like glycolysis and the metabolism of certain amino acids (leucine, isoleucine, valine).

Theoretical and Computational Investigations of D Tagatofuranose

Molecular Dynamics Simulations and Conformational Studies

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. For β-D-tagatofuranose, MD simulations provide critical insights into its conformational flexibility, particularly the puckering of its five-membered furanose ring and its interaction with solvent molecules like water. nih.gov

The furanose ring is not planar and exists in a dynamic equilibrium of puckered conformations, primarily described as envelope (E) and twist (T) forms. univ-lyon1.fr These conformations are points on a pseudorotational wheel, and the energy barriers between them are typically low, allowing for rapid interconversion. MD simulations can map this conformational landscape, identifying the most stable (lowest energy) conformers and the pathways for transitioning between them.

Detailed research findings from computational studies on analogous furanose sugars show that the stability of a particular conformer is influenced by the orientation of its substituents (hydroxyl and hydroxymethyl groups), which seek to minimize steric hindrance and optimize intramolecular hydrogen bonding. metu.edu.tr In aqueous solution, MD simulations also model the explicit interactions between the sugar's hydroxyl groups and surrounding water molecules, revealing the structure and dynamics of the hydration shell. nih.gov This is crucial for understanding the sugar's solubility and its effective shape when interacting with other molecules.

Table 1: Primary Furanose Ring Conformations Investigated by Computational Methods
Conformation TypeDescriptionPuckered Atom(s)Significance for β-D-tagatofuranose
Envelope (E)Four atoms are coplanar, and the fifth is out of the plane.One atom (e.g., C3-endo or C2-exo)Often represents a low-energy state on the pseudorotational pathway.
Twist (T)Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.Two atoms (e.g., C3-endo, C2-exo)Typically represents the energy barrier between two envelope forms.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to solve the electronic Schrödinger equation for a molecule, providing detailed information about its electronic structure and intrinsic reactivity. nih.govnorthwestern.edu These calculations can determine properties like the distribution of electron density, the energies of molecular orbitals, and the electrostatic potential.

For β-D-tagatofuranose, these methods can identify which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This is crucial for predicting how the molecule will react chemically. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. unimas.myunimas.my A smaller gap generally implies higher reactivity.

Table 2: Key Electronic Descriptors from Quantum Chemical Calculations and Their Implications
DescriptorDefinitionImplication for Reactivity
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Indicates the tendency to donate electrons; higher energy suggests stronger electron donation.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Indicates the tendency to accept electrons; lower energy suggests stronger electron acceptance.
HOMO-LUMO Gap (Δε)The energy difference between the HOMO and LUMO.A smaller gap suggests higher polarizability and greater chemical reactivity. unimas.my
Electrostatic PotentialThe charge distribution around the molecule.Identifies positive (electrophilic) and negative (nucleophilic) sites for potential chemical attack.

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., β-D-tagatofuranose) when bound to a second molecule (the receptor, e.g., an enzyme's active site) to form a stable complex. dntb.gov.uapnrjournal.com This method is instrumental in understanding how β-D-tagatofuranose is recognized and processed by enzymes.

A key enzyme in the biological production of D-tagatose is L-arabinose isomerase, which catalyzes the isomerization of D-galactose to D-tagatose. nih.govmdpi.com Docking simulations can place β-D-tagatofuranose into the active site of this enzyme to predict its binding mode. The simulation's scoring function estimates the binding affinity, typically in kcal/mol, which indicates the strength of the interaction. unimas.my

The results of docking studies reveal the specific intermolecular interactions that stabilize the enzyme-ligand complex. These interactions include hydrogen bonds between the sugar's hydroxyl groups and polar amino acid residues (e.g., Aspartate, Glutamine), as well as van der Waals and hydrophobic interactions with nonpolar residues. nih.govjomardpublishing.com Identifying these key residues helps explain the enzyme's specificity and provides a foundation for protein engineering efforts. frontiersin.org

Table 3: Representative Data from a Hypothetical Molecular Docking Study of β-D-tagatofuranose with an Enzyme Active Site
ParameterDescriptionExample Finding
Binding AffinityThe predicted free energy of binding (kcal/mol).-7.8 kcal/mol
Hydrogen BondsKey polar interactions stabilizing the complex.Interactions with Asp133, Gln246, His245 nih.gov
Hydrophobic InteractionsNonpolar interactions contributing to binding.Interactions with Pro207 nih.gov
Key Interacting ResiduesSpecific amino acids in the active site that form bonds with the ligand.Asp133, Gln246, His245, Pro207 nih.gov

Enzyme Catalysis Mechanism Elucidation through Computational Models

While molecular docking provides a static picture of binding, more advanced computational models are required to understand the dynamic process of an enzymatic reaction. nih.gov Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a particularly powerful tool for this purpose. uab.cat In this approach, the region of the enzyme's active site where the chemical reaction occurs (e.g., the substrate and key catalytic residues) is treated with high-accuracy quantum mechanics, while the rest of the protein and solvent are modeled using more computationally efficient molecular mechanics. mdpi.com

For the L-arabinose isomerase-catalyzed conversion of D-galactose to D-tagatose, QM/MM simulations can be used to map the entire reaction pathway. nih.govmdpi.com This includes modeling the breaking and forming of chemical bonds, identifying transient intermediates, and locating the transition state—the highest energy point along the reaction coordinate. nih.gov By calculating the energy barriers (activation energies) for each step, researchers can understand the catalytic mechanism in detail, such as the roles of specific amino acid residues in proton transfer or hydride shifts. mdpi.com These models provide an unparalleled atomic-level view of how enzymes achieve their remarkable catalytic efficiency. nih.govnih.gov

Table 4: Proposed Steps in the Isomerization of D-galactose to D-tagatose Investigated by Computational Models
StepDescriptionComputational Focus
1. Substrate BindingD-galactose binds to the enzyme active site and undergoes ring-opening to its linear form.Modeling conformational changes and binding free energy.
2. IsomerizationA proton transfer and hydride shift converts the aldose (galactose) to a ketose (tagatose) via an enediol intermediate.Calculating the energy profile of the reaction pathway, identifying transition states using QM/MM.
3. Ring ClosureThe linear D-tagatose cyclizes to form D-tagatofuranose and D-tagatopyranose.Simulating the conformational dynamics leading to the most stable furanose/pyranose forms.
4. Product ReleaseThe D-tagatose product is released from the active site.Calculating the product unbinding pathway and associated energy changes.

Role and Significance of D Tagatofuranose in Diverse Organisms

Microbial Physiology and Biotechnology

D-tagatose plays a multifaceted role in the microbial world. For some microorganisms, it is a viable carbon source, while for others, it acts as an inhibitor of growth and metabolism. researchgate.netnih.govnih.gov This dual nature makes it a compound of significant interest in both microbial physiology and biotechnology.

The ability to metabolize D-tagatose is not widespread among microorganisms and is limited to specific species. researchgate.netresearchgate.net When it is used as a carbon source, it is typically processed through phosphorylation-dependent pathways. researchgate.netnih.gov

Two primary pathways for D-tagatose catabolism have been identified in bacteria:

The D-Tagatose-6-Phosphate (T6P) Pathway: This pathway is common in Gram-positive bacteria, such as Staphylococcus aureus and certain lactic acid bacteria. researchgate.netresearchgate.netnih.govasm.org In this pathway, D-galactose is transported into the cell via the phosphotransferase system (PTS) and converted to D-tagatose-6-phosphate. This intermediate is then phosphorylated to form D-tagatose-1,6-bisphosphate, which is subsequently cleaved by an aldolase into dihydroxyacetone phosphate (B84403) (DHAP) and D-glyceraldehyde-3-phosphate (G3P), both of which enter glycolysis. researchgate.netresearchgate.netasm.org

The D-Tagatose Pathway (Galactitol Catabolism): In some Gram-negative enteric bacteria like Klebsiella oxytoca and Salmonella enterica, D-tagatose can be utilized as the sole carbon source. nih.govresearchgate.netasm.org In a related pathway for galactitol degradation found in species like E. coli, D-tagatose-6-phosphate is formed as an intermediate. researchgate.netnih.govasm.org A gene cluster in Bacillus licheniformis has been identified that encodes a catabolic pathway for D-tagatose, which is notably independent of lactose (B1674315) and D-galactose catabolism and more closely resembles the pathway found in Gram-negative bacteria. nih.govasm.org

Recent research has also identified a gene cluster in the probiotic Escherichia coli Nissle 1917 (EcN) that facilitates D-tagatose degradation via an ABC transporter, challenging the previous belief that E. coli strains could not metabolize this sugar. researchgate.netnih.gov This pathway converts extracellular D-tagatose into D-tagatose-1,6-bisphosphate, which is then cleaved into G3P and DHAP for entry into the Embden-Meyerhof-Parnas (EMP) pathway. researchgate.netnih.gov

Microbial Pathways for D-Tagatose Catabolism
Pathway NameTypical OrganismsKey IntermediatesEntry into Central MetabolismReference
D-Tagatose-6-Phosphate PathwayGram-positive bacteria (e.g., Staphylococcus aureus, Lactic acid bacteria)D-Tagatose-6-phosphate, D-Tagatose-1,6-bisphosphateGlycolysis (as DHAP and G3P) researchgate.netresearchgate.netnih.gov
D-Tagatose Pathway / Galactitol CatabolismGram-negative bacteria (e.g., Klebsiella oxytoca, E. coli)D-Tagatose-6-phosphate, D-Tagatose-1,6-bisphosphateGlycolysis (as DHAP and G3P) nih.govasm.org
ABC Transporter-Mediated PathwayEscherichia coli Nissle 1917, Sinorhizobium melilotiD-Tagatose-6-phosphate, D-Tagatose-1,6-bisphosphateGlycolysis (as DHAP and G3P) researchgate.netnih.gov

The effect of D-tagatose on bacterial growth is highly species-specific. While certain gut microbes can ferment it, many pathogenic bacteria cannot easily catabolize it. researchgate.netnih.govnih.gov

Growth Inhibition: D-tagatose has been shown to inhibit the growth of various pathogenic and spoilage bacteria. Studies have demonstrated that it is not readily utilized by pathogens such as Escherichia coli O157:H7, Salmonella Typhimurium, Staphylococcus aureus, and Bacillus cereus. nih.govnih.gov In food preservation, the addition of D-tagatose to ham significantly slowed the growth of total aerobic and lactic acid bacteria, extending the product's shelf life. nih.gov

Oral Microbiome Modulation: In the context of oral health, D-tagatose is considered non-cariogenic. nih.govnih.gov It inhibits the growth and biofilm formation of the major cariogenic bacterium Streptococcus mutans. nih.govnih.gov Metabolomic analyses revealed that D-tagatose alters the homeostasis of bacterial metabolism, particularly affecting glycolysis and the synthesis of pyruvate-derived amino acids in S. mutans and Streptococcus gordonii. nih.govnih.gov Conversely, commensal species like Streptococcus oralis can utilize D-tagatose, suggesting it may selectively modulate the oral microbiome. nih.gov

Gut Microbiota Effects: In the colon, unabsorbed D-tagatose is selectively fermented by certain microflora. mdpi.commdpi.com This fermentation process stimulates the growth of beneficial bacteria like lactic acid bacteria and produces short-chain fatty acids such as butyric acid, which is an energy source for colon epithelial cells. mdpi.com

The enzymes and pathways involved in D-tagatose metabolism are highly relevant to biotechnology, primarily for the production of D-tagatose itself, a low-calorie sweetener. acs.orgresearchgate.netnih.gov Biological production methods are favored over chemical synthesis due to milder reaction conditions, higher specificity, and fewer environmental pollutants. mdpi.comacs.org

Key biotechnological approaches include:

Enzymatic Isomerization: The most common method uses L-arabinose isomerase (L-AI) to convert D-galactose into D-tagatose. acs.orgnih.gov This enzyme is sourced from various mesophilic and thermophilic microorganisms, including Lactobacillus brevis and Bacillus coagulans. mdpi.com

Whole-Cell Catalysis: Engineered microorganisms are used as "whole-cell factories" to produce D-tagatose. mdpi.com For example, recombinant Bacillus subtilis has been engineered to co-express β-galactosidase (to hydrolyze lactose into glucose and galactose) and L-arabinose isomerase (to convert the galactose to tagatose), achieving high yields from a low-cost substrate. nih.gov Similarly, E. coli has been engineered to produce D-tagatose from glucose by harnessing native pathways and heterologous enzymes. acs.orgharvard.edu

Multi-Enzyme Cascade Reactions: More complex systems are being developed to produce D-tagatose from inexpensive starting materials like maltodextrin, sucrose (B13894), or glucose through multi-enzyme cascades. acs.org

Plant Biology and Phytochemistry

D-tagatose is found in small amounts in nature, including in the gum of the tropical tree Sterculia setigera and in some lower plants like mosses and lichens. mdpi.com It is classified as a plant metabolite and is gaining attention for its role in plant defense and its potential as a safe agrochemical. researchgate.netscilit.comnih.govebi.ac.uk

Exogenous application of D-tagatose has been shown to induce resistance in plants against a range of pathogens, a phenomenon sometimes referred to as "sweet immunity". nih.gov It appears to act directly on the pathogen rather than by activating systemic plant defense mechanisms. scilit.comnih.gov

Disease Control: D-tagatose is effective at controlling plant diseases caused by oomycetes and fungi, such as downy mildew and powdery mildew, on a variety of host plants including grapevine, cucumber, and Arabidopsis. researchgate.netnih.govresearchgate.net Foliar application of D-tagatose significantly reduces disease severity. nih.govresearchgate.net

Mechanism of Action: In pathogens like the downy mildew-causing oomycete Hyaloperonospora arabidopsidis, D-tagatose interferes with mannose metabolism, which is essential for the development of fungi and oomycetes. researchgate.netscilit.com D-tagatose is phosphorylated to D-tagatose-6-phosphate, which inhibits the enzyme phosphomannose isomerase. This inhibition leads to a reduction in substrates for glycolysis and the synthesis of mannan, a crucial component of the pathogen's cell wall. researchgate.netscilit.comnih.gov This metabolic disruption is sufficient to block infection and pathogen development. scilit.comnih.gov

Reported Effects of D-Tagatose on Plant Pathogens
PathogenDiseaseHost PlantObserved EffectReference
Plasmopara viticolaDowny MildewGrapevineSignificant reduction in disease severity nih.gov
Hyaloperonospora arabidopsidisDowny MildewArabidopsisInhibition of hyphal growth by interfering with mannose metabolism researchgate.netresearchgate.net
Phytophthora infestansLate Blight-Growth inhibition nih.gov
Oidium violaePowdery MildewTomatoGrowth inhibition nih.gov

Plant metabolic networks are complex systems responsible for producing a vast array of compounds essential for growth, development, and interaction with the environment. nih.govmdpi.com While D-tagatose is a minor component, its application can influence these networks. It is speculated that exogenously applied rare sugars can enter plant cells and alter the sucrose-to-hexose ratio, thereby influencing sugar signaling pathways and inducing immune responses. nih.gov

In grapevine leaves treated with a D-tagatose-based product, the induced resistance to downy mildew was associated with the potentiation of salicylic acid and jasmonic acid/ethylene-responsive genes and the accumulation of stilbene phytoalexins. nih.gov The treatment also led to a reduction in the amounts of other sugars like galactose and trehalose after infection, suggesting a broader alteration of sugar homeostasis that contributes to the "sweet immune response". nih.gov This indicates that D-tagatose can interact with and modulate the plant's own metabolic and defense networks to enhance resistance to specific pathogens.

Broader Biological Implications (excluding human clinical)

D-Tagatose, of which beta-D-tagatofuranose is a specific form, exhibits a range of biological effects in various organisms, from microorganisms to plants. Its structural similarity to other common sugars, such as its epimer D-fructose, is a key factor in its biological activities. nih.gov

In the realm of microorganisms, D-tagatose can be utilized as a carbon source by a select number of taxa, including certain species of Exiguobacterium, Lactobacillus, and Lactococcus. researchgate.net The metabolic pathway for D-tagatose in many bacteria is the tagatose-6-phosphate pathway. researchgate.netmdpi.com For instance, in some gram-positive bacteria like Staphylococcus aureus and certain lactic acid bacteria, D-tagatose 6-phosphate is an intermediate metabolite in the breakdown of lactose or D-galactose. researchgate.net Engineered strains of Escherichia coli have also been developed to produce D-tagatose from D-glucose through a pathway involving phosphorylation, epimerization, and dephosphorylation steps. acs.org

D-tagatose has demonstrated notable antimicrobial properties, particularly against oral bacteria. It can inhibit the formation of biofilms and the planktonic growth of species like Streptococcus mutans and Streptococcus gordonii. nih.gov Studies have shown that D-tagatose alters the metabolic homeostasis of these bacteria, affecting processes such as glycolysis and the metabolism of amino acids like alanine, leucine, isoleucine, and valine. nih.gov This interference with bacterial metabolism contributes to the prevention of dental caries and periodontal disease. nih.gov In the gut, D-tagatose is selectively fermented by certain microorganisms, which can promote the growth of beneficial lactic acid bacteria and lactobacilli while inhibiting pathogenic bacteria. mdpi.com

In the plant kingdom, D-tagatose is found in low concentrations in the gum exudate of the cacao tree (Sterculia setigera) and as a component of oligosaccharides in lichens of the Rocella species. fao.org Research has also explored its role in plant defense mechanisms, a concept referred to as "sweet immunity". nih.gov When applied exogenously to plants, D-tagatose can trigger immune responses and induce resistance against certain pathogens. nih.gov For example, it has been shown to be effective against the biotroph oomycete that causes grapevine downy mildew. nih.gov The proposed mechanism involves the inhibition of fructose-metabolizing enzymes in the pathogen, which disrupts glycolysis and cell wall synthesis. nih.gov

The following table summarizes the observed effects of D-tagatose on various organisms:

Organism/GroupObserved EffectResearch Findings
Streptococcus mutansInhibition of biofilm formation and growthD-tagatose altered the homeostasis of bacterial metabolism, including glycolysis and alanine metabolism. nih.gov
Streptococcus gordoniiInhibition of biofilm formation and growthLevels of leucine, isoleucine, and valine were significantly decreased in the presence of D-tagatose. nih.gov
Lactobacillus spp.Carbon sourceD-tagatose is metabolized via the tagatose-6-phosphate pathway. researchgate.net
Escherichia coli (engineered)Production of D-tagatoseEngineered strains can convert D-glucose to D-tagatose. acs.org
Grapevine (Vitis vinifera)Induced resistance to downy mildewD-tagatose triggers "sweet immunity" and defense responses. nih.gov
Gut MicrobiotaPrebiotic effectStimulates the growth of lactic acid bacteria and inhibits pathogenic bacteria. mdpi.com

Future Research Directions and Emerging Academic Applications

Development of Novel D-Tagatofuranose Derivatization Methodologies

Future research will increasingly focus on the chemical modification of beta-D-tagatofuranose to create novel derivatives with enhanced or entirely new functionalities. The synthesis of D-tagatose derivatives is a critical endeavor for advancing their applications and understanding their biological properties. mdpi.comresearchgate.net A key area of development is stereoselective glycosidation, which is fundamental for creating complex carbohydrates and glycoconjugates.

Recent studies have demonstrated the α-selective glycosidation of a 1,3,4,6-tetra-O-benzoylated D-tagatofuranosyl donor. mdpi.comresearchgate.net This method has shown high α-selectivity, achieving ratios up to 99:1, due to significant neighboring group participation from the benzoyl group at the C1 position. mdpi.comresearchgate.net This approach has been successfully applied to the synthesis of α-D-tagatofuranosylceramide, a molecule with potential as a novel functional biomaterial. mdpi.comresearchgate.net

Future methodologies will likely explore:

Alternative Protecting Groups: Investigating different protecting groups to modulate the reactivity and stereoselectivity of the tagatofuranosyl donor, potentially enabling β-selective glycosidations.

Enzymatic Derivatization: Utilizing enzymes to catalyze the formation of specific linkages, offering a greener and more precise alternative to chemical synthesis.

Click Chemistry Applications: Employing click chemistry reactions to attach D-tagatofuranose to various scaffolds, such as polymers, lipids, or proteins, to create novel biomaterials and probes.

Synthesis of Furanosyl-Nucleoside Analogues: Creating analogues of biologically important nucleosides where the ribose or deoxyribose sugar is replaced by this compound, which could yield compounds with novel antiviral or anticancer properties.

The direct synthesis of derivatives like tetrabenzoylated D-tagatofuranose from D-tagatose provides a foundational step for these more complex derivatizations. nih.gov The continued development of these methodologies is essential for unlocking the full potential of this compound in medicinal chemistry and materials science.

Derivatization ApproachPotential ApplicationKey Research Focus
Stereoselective GlycosidationSynthesis of novel glycolipids and glycoproteinsAchieving high selectivity (α vs. β) using novel donors and catalysts. mdpi.comresearchgate.net
Enzymatic SynthesisGreen chemistry, specific modificationsDiscovery and engineering of enzymes for tagatofuranose derivatization.
Click ChemistryBiomaterials, biochemical probesDevelopment of tagatofuranose-based building blocks for modular synthesis.
Nucleoside AnaloguesAntiviral/Anticancer agentsEfficient synthesis and biological screening of new furanosyl-nucleosides.

Advanced Enzymatic and Strain Engineering for Production

While chemical synthesis of D-tagatose is established, biotechnological routes are gaining prominence due to their potential for sustainability and cost-effectiveness. mdpi.commdpi.com Future research will focus on advanced enzymatic and strain engineering techniques to specifically enhance the production of D-tagatose, which can then be equilibrated to yield the this compound form.

Enzymatic advancements are centered on discovering and engineering enzymes for more efficient bioconversion. The most common method involves the isomerization of D-galactose to D-tagatose, catalyzed by L-arabinose isomerase (L-AI). mdpi.commdpi.comnih.gov Future directions include:

Multi-Enzyme Cascades: Designing novel in vitro multi-enzyme systems to produce D-tagatose from inexpensive and abundant substrates like sucrose (B13894) or starch. mdpi.commdpi.comgoogle.com For example, a five-enzyme cascade has been designed to synthesize D-tagatose from sucrose, incorporating an ATP regeneration system to improve cost-effectiveness. mdpi.com

Enzyme Engineering: Modifying enzymes like L-AI or D-tagaturate 3-epimerase through genetic engineering to enhance their catalytic activity, thermostability, and specificity for substrates like D-fructose, thereby improving conversion rates and yields. mdpi.com

Strain engineering involves genetically modifying microorganisms to create efficient whole-cell biocatalysts. mdpi.com This approach encapsulates enzymes within the cell, potentially improving stability and simplifying processes. mdpi.combohrium.comdoaj.org Key research areas are:

Metabolic Pathway Redirection: Engineering strains like Escherichia coli or food-grade bacteria such as Lactiplantibacillus plantarum and Bacillus subtilis to channel carbon flux towards D-tagatose production. researchgate.netnih.gov This includes inactivating competing metabolic pathways (e.g., deleting the galK gene to block galactose metabolism) and overexpressing key enzymes. researchgate.net

Novel Biosynthetic Pathways: Constructing de novo synthesis pathways in microbial hosts. A proposed pathway in E. coli involves converting glucose to D-fructose-6-phosphate (F6P), followed by C4 epimerization to D-tagatose-6-phosphate (T6P), and subsequent dephosphorylation to yield D-tagatose. nih.gov

Production StrategySubstrateKey Enzymes/PathwaysOrganism Example
Enzymatic IsomerizationD-galactoseL-arabinose isomerase (L-AI)Arthrobacter sp., Lactobacillus plantarum researchgate.netmdpi.com
Multi-Enzyme CascadeSucrose, StarchSucrose phosphorylase, epimerases, phosphatasesIn vitro systems mdpi.commdpi.com
Whole-Cell BiocatalysisLactose (B1674315)β-galactosidase, L-arabinose isomeraseLactiplantibacillus plantarum, Bacillus subtilis researchgate.netnih.gov
De Novo SynthesisGlucoseGlycolysis, C4 Epimerase (GatZ/KbaZ), PhosphataseEscherichia coli nih.gov

Elucidation of Undiscovered Metabolic Pathways and Regulatory Networks

Although D-tagatose is poorly absorbed in the small intestine, the fraction that is absorbed (around 20-25%) undergoes metabolism, primarily in the liver. mdpi.comresearchgate.net The current understanding is that its metabolism is similar to that of D-fructose, involving phosphorylation by fructokinase to tagatose-1-phosphate, which is then cleaved by aldolase. mdpi.cominchem.orgnih.gov However, the complete metabolic fate and the associated regulatory networks are not fully established, presenting a significant area for future research.

Key research questions to be addressed include:

Furanose-Specific Metabolism: Investigating whether this compound is metabolized differently from its pyranose counterpart. It is plausible that specific enzymes or transporters show a preference for the furanoid structure, which could have significant metabolic implications.

Gluconeogenesis Pathway: While studies suggest D-tagatose can be converted to glucose, the precise pathway of gluconeogenesis has not been definitively established. inchem.org Future research using isotopic tracers and metabolomics will be crucial to map this pathway and identify the rate-limiting steps.

Microbial Metabolism: In specific microorganisms, D-tagatose can be catabolized via the 6-phosphate tagatose pathway. mdpi.comresearchgate.net A deeper exploration of this pathway in various gut microbes is needed to understand how colonic fermentation of unabsorbed D-tagatose contributes to the production of short-chain fatty acids like butyrate and impacts host health. inchem.org

Regulatory Networks: Elucidating how intermediates of tagatose metabolism, such as tagatose-1-phosphate, regulate key metabolic enzymes. It is known that tagatose-1-phosphate can inhibit glycogen phosphorylase and stimulate glucokinase, but its broader impact on cellular signaling and gene expression remains unknown. nih.gov

Applications as Biochemical Probes and Enzyme Inhibitors in Non-Human Systems

The structural similarity of this compound to other furanoses, like fructose and ribose, makes it a candidate for development as a biochemical tool. Its derivatives can be designed as probes to study carbohydrate-binding proteins or as specific enzyme inhibitors, particularly in non-human systems where metabolic differences can be exploited.

Emerging applications in this area include:

Enzyme Inhibition Studies: D-tagatose has been shown to inhibit several enzymes, including fructokinase and phosphomannose isomerase, leading to the disruption of glycolysis and cell wall synthesis in oomycetes like Phytophthora infestans. nih.gov It also inhibits glycosyltransferase in oral bacteria such as Streptococcus mutans, reducing biofilm formation. nih.gov Future research will involve synthesizing this compound derivatives to create more potent and selective inhibitors for these and other enzymatic targets.

Probing Fructose Metabolism: D-tagatose acts as an epimer of D-fructose and can interfere with its metabolism in an antagonistic manner. nih.gov This makes it a useful tool for studying fructose metabolic pathways in various organisms, from plant pathogens to bacteria.

Antimicrobial and Anti-Pathogen Development: Research has demonstrated that D-tagatose can inhibit the growth of various plant pathogens, including those causing downy mildew and late blight. nih.gov It also shows antibacterial potential against oral species. nih.gov Further studies will focus on understanding the precise mechanisms of this inhibition and developing tagatofuranose-based compounds as novel, safe antimicrobial agents for agricultural or therapeutic use in non-human contexts.

Target Organism/SystemTarget Enzyme/ProcessObserved EffectFuture Direction
Oomycetes (P. infestans)Fructokinase, Phosphomannose isomeraseInhibition of glycolysis and cell wall synthesis nih.govDevelopment of potent anti-oomycete agents.
Oral Bacteria (S. mutans)Glycosyltransferase (gtfB)Reduced biofilm formation and glucan synthesis nih.govDesign of specific inhibitors for oral health applications.
Grapevine (Vitis vinifera)Pathogen metabolism (P. viticola)Triggering of "sweet immunity" and resistance nih.govUse as a novel plant defense elicitor.

Integration of Multi-Omics Data for System-Level Understanding

To achieve a holistic understanding of the biological effects of this compound, future research must move beyond single-endpoint analyses and embrace a systems biology approach. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—will be essential for constructing a comprehensive picture of how this molecule interacts with complex biological systems. nih.govyoutube.com

This integrated approach can be applied to:

Host-Microbiome Interactions: Combining metagenomics of the gut microbiota with host metabolomics and transcriptomics to understand how unabsorbed D-tagatose is metabolized by different microbial species and how the resulting metabolites (e.g., short-chain fatty acids) influence host gene expression and metabolic health. nih.gov

Cellular Response Mechanisms: Using transcriptomics and proteomics to identify the genes and proteins that are differentially expressed in cells exposed to this compound. This can reveal the signaling pathways and regulatory networks activated by the sugar or its metabolites, providing insights into its mode of action.

Predictive Modeling: Developing computational models based on multi-omics data to predict the systemic effects of D-tagatofuranose derivatives. mdpi.com This can accelerate the discovery of new functional molecules and help prioritize candidates for further experimental validation.

By integrating these large-scale datasets, researchers can move from a reductionist view to a system-level understanding, uncovering complex interactions and emergent properties related to this compound that would otherwise remain hidden. mdpi.combohrium.comdoaj.org

Q & A

Q. What steps mitigate bias in bioactivity studies of this compound derivatives?

  • Methodological Answer: Use blinded analysis for in vitro assays, where sample identities are concealed during data collection. Validate results with orthogonal assays (e.g., fluorescence-based vs. colorimetric). Disclose all conflicts of interest and adhere to journal guidelines for statistical reporting (e.g., CONSORT for biological studies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.